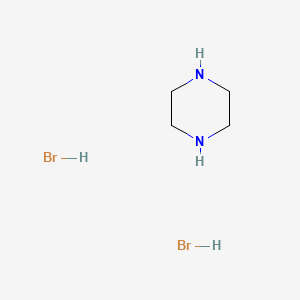
Piperazine dihydrobromide
Cat. No. B1304940
Key on ui cas rn:
59813-05-7
M. Wt: 247.96 g/mol
InChI Key: UXWKNNJFYZFNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05021420
Procedure details


4-(=- 1)piperazine dihydrobromide may be prepared in the following manner: the experiment is carried out as in Example 8 for the preparation of 4-(4hydroxyphenyl)piperazine dihydrobromide, starting with 4-(2-methoxypheny)piperazine (25 g) and 47% aqueous solution of hydrdromic acid (360 cc). The mixture is heated at boiling point for 9 hours, the cooled to a temperature close to 20° C. Stirring is maintained for 15 hours at this temperature, then the mixture is concentrated at 40° C underreduced pressure (20 mm g; 2.7 kPa). The residual oil is redissolved in acetonitrile (40 cc) and isopropyl oxide (40 cc); the precipitate formed is separated by filtration, washed with oxide (2×50 cc). 4-(2-Hydroxyphenyl)piperazine dihydrobromide (m.p.: 235° C.) (18g) is obtained, which is used in the crude state in the subsequent syntheses.

Name
4-(4hydroxyphenyl)piperazine dihydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
acid
Quantity
360 mL
Type
solvent
Reaction Step Five

Name
4-(2-Hydroxyphenyl)piperazine dihydrobromide
Identifiers


|
REACTION_CXSMILES
|
[BrH:1].Br.N1CCNCC1.Br.Br.OC1C=CC(N2CCNCC2)=CC=1.C[O:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1>>[BrH:1].[BrH:1].[OH:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]1[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]1 |f:0.1.2,3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.Br.N1CCNCC1
|
Step Two
|
Name
|
4-(4hydroxyphenyl)piperazine dihydrobromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br.Br.OC1=CC=C(C=C1)N1CCNCC1
|
Step Three
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)N1CCNCC1
|
Step Four
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
acid
|
|
Quantity
|
360 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 9 hours
|
|
Duration
|
9 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the cooled to a temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
close to 20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained for 15 hours at this temperature
|
|
Duration
|
15 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture is concentrated at 40° C underreduced pressure (20 mm g; 2.7 kPa)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residual oil is redissolved in acetonitrile (40 cc)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with oxide (2×50 cc)
|
Outcomes


Product
|
Name
|
4-(2-Hydroxyphenyl)piperazine dihydrobromide
|
|
Type
|
product
|
|
Smiles
|
Br.Br.OC1=C(C=CC=C1)N1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
